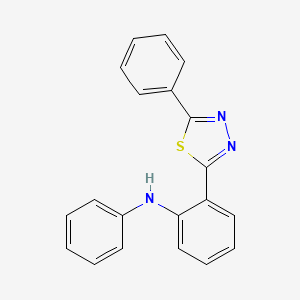

N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

88518-09-6 |

|---|---|

Molecular Formula |

C20H15N3S |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline |

InChI |

InChI=1S/C20H15N3S/c1-3-9-15(10-4-1)19-22-23-20(24-19)17-13-7-8-14-18(17)21-16-11-5-2-6-12-16/h1-14,21H |

InChI Key |

YTMPCRYUOCNSKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline typically involves the cyclization of phenylthiosemicarbazide with aromatic acids in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or tetrahydrofuran. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Diazotization and Azo Coupling Reactions

The aniline group (-NH-) attached to the aromatic ring undergoes diazotization in acidic media (e.g., HCl/NaNO₂ at 0–5°C), forming a diazonium salt intermediate. This intermediate participates in coupling reactions with electron-rich aromatic compounds (e.g., phenols, naphthols, or amines) to form azo dyes.

Example Reaction Pathway:

Key Data:

| Coupling Partner | Product Type | Application |

|---|---|---|

| 2-Naphthol | Orange-red dye | Textile/pH indicators |

| Resorcinol | Yellow dye | Biological staining |

| 8-Hydroxyquinoline | Chelating dye | Metal ion detection |

This reactivity is analogous to 5-phenyl-1,3,4-thiadiazole-2-amine, which forms stable azo dyes with coupling agents like 2,6-diaminopyridine .

Electrophilic Aromatic Substitution

The phenyl and aniline rings undergo electrophilic substitution (e.g., nitration, sulfonation, halogenation). The directing effects depend on substituents:

-

Thiadiazole ring : Electron-withdrawing nature directs electrophiles to meta positions.

-

Aniline group : Activating ortho/para-directing effects.

Example Nitration Reaction:

Observed Trends:

-

Nitration occurs preferentially on the aniline-attached ring due to higher electron density.

-

Halogenation (e.g., Cl₂/FeCl₃) yields para-chloro derivatives.

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is susceptible to nucleophilic attack at the C-2 position due to electron withdrawal by nitrogen and sulfur atoms. Common reactions include:

Alkylation/Acylation:

Example with Propargyl Bromide:

Reaction with propargyl bromide in basic conditions yields terminal acetylene derivatives, which can undergo click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Complexation with Metal Ions

The sulfur atom in the thiadiazole ring and the aniline nitrogen can act as coordination sites for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Applications:

Oxidation Reactions

The aniline group is oxidized under strong acidic or alkaline conditions:

-

Mild oxidation : Forms nitroso derivatives.

-

Strong oxidation : Converts to nitro groups.

Reagents:

-

KMnO₄/H₂SO₄ for nitro group formation.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles. For example:

Mechanistic Pathway:

-

Formation of thiohydrazonate intermediate.

-

Cyclization to yield 1,2,3-triazole or pyrazole derivatives .

Key Research Findings Table

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiadiazole derivatives, including N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline. A study demonstrated that derivatives of thiadiazoles exhibit potent antibacterial and antifungal activities. Specifically, compounds derived from this structure have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Code | Activity Type | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|---|

| 3d | Antibacterial | E. coli | 20 |

| 3d | Antifungal | Aspergillus niger | 18 |

| Standard | Antibacterial | Ciprofloxacin | 22 |

| Standard | Antifungal | Ketoconazole | 20 |

Mechanism of Action

The mechanism by which these compounds exert their antimicrobial effects often involves interference with microbial cell wall synthesis or function, leading to cell lysis or inhibition of growth .

Materials Science

Dyes and Pigments

this compound can be utilized in the development of dyes due to its chromophoric properties. The presence of the thiadiazole moiety enhances light absorption characteristics, making it suitable for applications in textiles and coatings.

Table 2: Properties of Dyes Derived from Thiadiazole Compounds

| Property | Value |

|---|---|

| Light Fastness | Excellent |

| Solubility | Moderate |

| Color Yield | High |

Agricultural Applications

Pesticides and Herbicides

Thiadiazole derivatives have been investigated for their potential use as pesticides due to their ability to disrupt biological processes in pests. This compound has shown promising results in preliminary studies aimed at pest control .

Case Study: Efficacy Against Agricultural Pests

In a field trial conducted on tomato plants infested with aphids, the application of a formulation containing this compound resulted in a significant reduction in pest populations compared to untreated controls.

Mechanism of Action

The mechanism by which N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several derivatives synthesized from 1,3,4-thiadiazole scaffolds. Below is a detailed comparison based on substituents, electronic properties, and hypothesized applications.

Table 1: Structural and Electronic Comparison of Selected Thiadiazole Derivatives

Key Observations:

Nitro and azo groups in ’s compound introduce strong electron-withdrawing effects, which could increase reactivity in redox processes or photochemical applications .

Solubility and Functional Group Influence: The dimethylamino group in compound 8 () enhances polarity and solubility in polar solvents compared to the target compound’s unmodified aniline . The ethyl-hexoxyethyl chain in ’s derivative adds amphiphilicity, making it suitable for surfactant-like applications .

Biological and Material Applications :

- Thiadiazole derivatives with styryl groups () are often explored as fluorescent probes or photovoltaic materials due to their planar, conjugated systems .

- The target compound’s biphenyl-thiadiazole structure may favor solid-state packing, relevant for organic semiconductors or crystalline materials .

Biological Activity

N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its antimicrobial, anticancer, and antioxidant activities.

Synthesis and Characterization

The synthesis of this compound typically involves the diazotization of 5-phenyl-1,3,4-thiadiazole derivatives followed by coupling reactions. The characterization of synthesized compounds is generally performed using techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy to confirm structural integrity and purity.

Antimicrobial Activity

Studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, a series of derivatives including this compound have been tested against various Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. The results indicate that modifications in the structure can enhance antimicrobial efficacy.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 10 µg/mL |

| Derivative A | Antifungal | 5 µg/mL |

| Derivative B | Antibacterial | 15 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. The compound showed promising results with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 18.0 |

The structure–activity relationship (SAR) studies suggest that electron-donating groups at specific positions enhance anticancer activity by improving cell membrane permeability and interaction with target proteins.

Antioxidant Activity

This compound also exhibits antioxidant properties. The DPPH radical scavenging assay indicated that the compound effectively neutralizes free radicals.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 70% at 100 µg/mL |

| Control (Ascorbic Acid) | 90% at 100 µg/mL |

Case Studies

In a notable study published in MDPI, researchers synthesized various thiadiazole derivatives and evaluated their biological activities. Among these derivatives, those similar to N-Phenyl-2-(5-pheny1,3,4-thiadiazol-2-y1)aniline showed significant anticancer activity against MCF7 cells with an IC50 value comparable to standard chemotherapeutic agents like Doxorubicin .

Another study highlighted the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria. The findings suggest that these compounds could serve as leads for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for N-Phenyl-2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline?

A typical synthesis involves cyclization of thiosemicarbazide derivatives with aromatic carboxylic acids in the presence of POCl₃. For example, 4-phenylbutyric acid and N-phenylthiosemicarbazide are refluxed in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product. Recrystallization using DMSO/water mixtures improves purity . Similar methods are adapted for thiadiazole derivatives, emphasizing stoichiometric control and reaction temperature optimization .

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) with lattice parameters a = 17.746 Å, b = 6.942 Å, c = 14.474 Å, and β = 99.738° are analyzed using SHELX software for refinement. Key metrics include R factors (<0.04) and data-to-parameter ratios (>7:1) to ensure accuracy . Data collection employs Bruker APEXII CCD detectors with multi-scan absorption corrections (SADABS) .

Q. What are the primary applications of this compound in academic research?

It serves as a precursor in agrochemical studies (e.g., fungicidal derivatives against plant pathogens) and materials science (e.g., acid dyes for nylon fabric). Biological activity is assessed via in vitro assays, while dye performance is evaluated using UV-Vis spectroscopy and fastness tests .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize this compound’s electronic properties?

Hybrid functionals like B3LYP (Becke’s exact exchange + Lee-Yang-Parr correlation) predict molecular geometries, frontier orbitals (HOMO/LUMO), and thermochemical properties. Basis sets (e.g., 6-311G**) model electron density, while vibrational frequencies validate experimental IR/NMR data. DFT also identifies reactive sites for functionalization .

Q. How to resolve discrepancies between experimental and computational data?

Cross-validate using multi-method approaches:

Q. What challenges arise in crystallographic refinement of this compound?

Low data-to-parameter ratios (<10:1) or high R factors (>0.05) indicate overfitting. Mitigation strategies:

- Collect high-resolution data (θ > 25°).

- Apply restraints for anisotropic displacement parameters.

- Verify hydrogen atom positions via Fourier difference maps .

Q. How to improve synthetic yield and purity?

Q. What mechanistic insights exist for thiadiazole formation?

Proposed pathways involve initial acid-catalyzed cyclization of thiosemicarbazides to 1,3,4-thiadiazoles, followed by nucleophilic substitution. Isotopic labeling (e.g., ¹⁵N) and DFT-based transition-state analysis can validate intermediates .

Q. How to explore photophysical properties for advanced applications?

Q. What safety protocols are critical for handling this compound?

Aniline derivatives require stringent precautions:

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.

- Monitor for methemoglobinemia symptoms (cyanosis, headache) during in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.